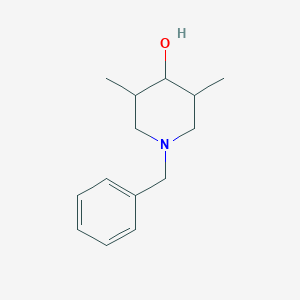

1-Benzyl-3,5-dimethylpiperidin-4-ol

Description

BenchChem offers high-quality 1-Benzyl-3,5-dimethylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3,5-dimethylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

1-benzyl-3,5-dimethylpiperidin-4-ol |

InChI |

InChI=1S/C14H21NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3 |

InChI Key |

UDYDEKZXNWJGHP-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(C1O)C)CC2=CC=CC=C2 |

Canonical SMILES |

CC1CN(CC(C1O)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Benzyl-3,5-dimethylpiperidin-4-ol

Executive Summary

1-Benzyl-3,5-dimethylpiperidin-4-ol is a highly versatile heterocyclic intermediate crucial for the synthesis of complex pharmaceutical agents, including chemokine receptor antagonists, antibacterial quinolizines, and BCL6-targeted degraders (PROTACs). This whitepaper provides a comprehensive technical analysis of its physicochemical properties—specifically its molecular weight and formula—alongside field-proven synthetic methodologies and downstream applications.

Structural and Physicochemical Profiling

The molecular architecture of 1-benzyl-3,5-dimethylpiperidin-4-ol consists of a central piperidine ring substituted with a hydroxyl group at the C4 position, two methyl groups at the C3 and C5 positions, and a benzyl protecting group at the N1 position. This specific substitution pattern imparts unique stereochemical complexity and steric hindrance, which are critical for its binding affinity in target receptors.

The molecular formula C14H21NO and molecular weight of 219.32 g/mol are foundational metrics for mass spectrometry validation and stoichiometric calculations during synthesis[1]. The presence of the benzyl group significantly increases the molecule's lipophilicity, facilitating cellular membrane permeability in early-stage drug screening assays[2].

Table 1: Quantitative Physicochemical Properties

| Parameter | Value |

| Chemical Name | 1-Benzyl-3,5-dimethylpiperidin-4-ol |

| CAS Registry Number | 91599-86-9 |

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

| Predicted LogP | ~2.4 |

| Hydrogen Bond Donors | 1 (-OH group) |

| Hydrogen Bond Acceptors | 2 (N, O atoms) |

| Rotatable Bonds | 2 (Benzylic linkage) |

Synthetic Causality: Ketone Reduction Workflow

The primary synthetic route to 1-benzyl-3,5-dimethylpiperidin-4-ol involves the reduction of its ketone precursor, 1-benzyl-3,5-dimethylpiperidin-4-one[2]. The choice of reducing agent and reaction conditions is dictated by the need to preserve the N-benzyl bond while achieving high conversion of the sterically hindered ketone.

Protocol 1: Stereoselective Reduction via Sodium Borohydride

This protocol utilizes Sodium Borohydride (NaBH4) in methanol, a self-validating system designed to prevent over-reduction and thermal degradation[3].

-

Substrate Solvation: Dissolve 1-benzyl-3,5-dimethylpiperidin-4-one (e.g., 4.0 g, 18.41 mmol) in 45 mL of anhydrous methanol (MeOH).

-

Causality: Methanol acts as both a solvent and a proton donor, stabilizing the alkoxyborohydride intermediate and accelerating the reduction process.

-

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.

-

Causality: The hydride transfer is highly exothermic. Initiating the reaction at 0°C suppresses the formation of unwanted epimers and prevents solvent boil-off.

-

-

Hydride Addition: Slowly add NaBH4 (835.67 mg, 22.09 mmol) in small portions over 10 minutes.

-

Reaction Propagation: Remove the ice bath and stir the mixture at 20°C for 12 hours.

-

Validation Checkpoint: Extract a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS. The reaction is complete when the ketone mass (m/z 218.3 [M+H]+) is entirely replaced by the alcohol mass (m/z 220.3[M+H]+).

-

-

Quenching and Hydrolysis: Carefully add 40 mL of 1N HCl at 20°C.

-

Causality: The acidic quench breaks down the unreacted borohydride and hydrolyzes the borate ester complex, liberating the free secondary alcohol[3].

-

-

Isolation: Perform liquid-liquid extraction with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the target compound.

Workflow for the synthesis and debenzylation of 1-Benzyl-3,5-dimethylpiperidin-4-ol.

Downstream Transformation: Hydrogenolytic Debenzylation

To utilize the piperidine nitrogen for subsequent coupling reactions (e.g., amide bond formation or SNAr reactions), the benzyl protecting group must be removed to yield 3,5-dimethylpiperidin-4-ol.

Protocol 2: N-Debenzylation via Pearlman's Catalyst

-

Preparation: Dissolve 1-benzyl-3,5-dimethylpiperidin-4-ol in methanol.

-

Catalyst Introduction: Add 20% w/w Palladium Hydroxide on carbon (Pd(OH)2/C).

-

Causality: Pd(OH)2 (Pearlman's catalyst) exhibits superior kinetic activity for the cleavage of benzylic C-N bonds compared to standard Pd/C, minimizing reaction time and preserving the secondary alcohol[4].

-

-

Hydrogenation: Seal the reactor, purge with N2, and introduce H2 gas. Stir at 25.0°C under elevated pressure (e.g., up to 13.5 MPa in specialized high-pressure autoclaves) for 4.0 hours[4].

-

Filtration & Validation: Filter the suspension through a pad of Celite to remove the pyrophoric catalyst.

-

Validation Checkpoint: Concentrate the filtrate and analyze via 1H-NMR. Successful debenzylation is confirmed by the complete disappearance of the aromatic multiplet at δ 7.2–7.4 ppm and the benzylic singlet at δ 3.5 ppm.

-

Pharmacological Significance & Drug Development Applications

The structural rigidity and specific spatial arrangement of the methyl and hydroxyl groups make 1-benzyl-3,5-dimethylpiperidin-4-ol an ideal scaffold for several therapeutic areas:

-

Targeted Protein Degradation: It serves as a critical building block in the synthesis of cyanopyridine and cyanopyrimidine-based BCL6 degraders. These PROTACs are designed to target and degrade BCL6, a transcriptional repressor frequently implicated in B-cell lymphomas[3].

-

Infectious Diseases: The scaffold is utilized to synthesize chiral 8-(substituted piperidino)-benzo[i,j]quinolizines, which exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other hospital-acquired pathogens[4].

-

Immunology: It acts as a precursor for chemokine receptor antagonists, modulating immune cell migration in inflammatory diseases[4].

Downstream applications of 1-Benzyl-3,5-dimethylpiperidin-4-ol in drug development.

Conclusion

1-Benzyl-3,5-dimethylpiperidin-4-ol (C14H21NO, MW: 219.32 g/mol ) is more than a simple heterocyclic building block; it is a highly functionalized intermediate whose stereochemistry and reactivity profile enable the synthesis of advanced therapeutics. By employing rigorous, self-validating synthetic protocols—such as controlled borohydride reduction and palladium-catalyzed hydrogenolysis—researchers can reliably integrate this molecule into complex drug discovery pipelines.

References

- 1-benzyl-3,5-dimethylpiperidin-4-ol | 91599-86-9 Source: Molaid URL

- 1-苄基-3,5-二甲基哌啶-4-酮 (1-Benzyl-3,5-dimethyl-piperidin-4-one Properties)

- EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders Source: Google Patents URL

- (3S,5R)

Sources

- 1. (3S,5R)-1-benzyl-3,5-diMethylpiperidin-4-ol CAS#: 91599-86-9 [m.chemicalbook.com]

- 2. 1-苄基-3,5-二甲基哌啶-4-酮 - CAS号 836-21-5 - 摩熵化学 [molaid.com]

- 3. EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google Patents [patents.google.com]

- 4. 1-benzyl-3,5-dimethylpiperidin-4-ol - CAS号 91599-86-9 - 摩熵化学 [molaid.com]

Comprehensive Technical Guide on 1-Benzyl-3,5-dimethylpiperidin-4-ol: CAS Identification, Synthesis, and Pharmaceutical Applications

Executive Summary

In modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their predictable pharmacokinetics and highly tunable stereochemistry. 1-Benzyl-3,5-dimethylpiperidin-4-ol is a critical intermediate extensively utilized in the synthesis of targeted protein degraders (PROTACs) and epigenetic inhibitors. This whitepaper provides an in-depth technical analysis of its chemical identity, isomeric CAS designations, mechanistic synthesis, and downstream applications in oncology.

Chemical Identity & Isomeric Profiling

Navigating the chemical space of substituted piperidinols requires precise stereochemical tracking. The presence of three chiral centers (C3, C4, C5) on the piperidine ring results in multiple diastereomers, each with distinct CAS registry numbers. The bulky N-benzyl group provides lipophilicity and serves as a robust protecting group during downstream functionalization.

Below is a consolidated physicochemical profile of the compound and its primary stereoisomers, synthesized from 1[1].

| Parameter | Specification |

| Chemical Name | 1-Benzyl-3,5-dimethylpiperidin-4-ol |

| General / (3S,5R) CAS Number | 91599-86-9 |

| (3R,4R,5S) Isomer CAS Number | 374067-77-3 |

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.327 g/mol |

| Predicted Boiling Point | 333.6 ± 22.0 °C |

| LogP (Octanol/Water) | ~2.4 (Predicted based on precursor) |

Mechanistic Synthesis & Experimental Workflow

The synthesis of 1-benzyl-3,5-dimethylpiperidin-4-ol relies on the stereoselective reduction of its ketone precursor, 1-benzyl-3,5-dimethylpiperidin-4-one.

Causality of Reagent Selection

Sodium borohydride (NaBH₄) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) due to its chemoselectivity and compatibility with protic solvents. Methanol (MeOH) is deliberately chosen as the solvent; it is not merely a passive medium but an electrophilic activator. Hydrogen bonding between the methanolic proton and the carbonyl oxygen lowers the activation energy for the nucleophilic hydride attack. Furthermore, the 3,5-dimethyl groups exert steric hindrance, directing the hydride to attack from the less hindered axial face, thereby yielding the thermodynamically favored equatorial alcohol.

Figure 1: Stereoselective synthetic workflow of 1-benzyl-3,5-dimethylpiperidin-4-ol.

Self-Validating Protocol: Stereoselective Reduction

This methodology is adapted from optimized protocols detailed in 2[2].

-

Substrate Solvation: Dissolve 4.0 g (18.41 mmol) of (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one in 45 mL of anhydrous methanol.

-

Thermal Regulation: Chill the reaction vessel to 0°C using an ice-water bath.

-

Causality: The hydride transfer is exothermic. Maintaining 0°C suppresses side reactions and maximizes the facial selectivity of the hydride attack.

-

-

Hydride Addition: Slowly add 835.67 mg (22.09 mmol, 1.2 eq) of NaBH₄ portion-wise over 10 minutes.

-

Self-Validation Checkpoint 1: Observe controlled effervescence (H₂ gas evolution). Uncontrolled bubbling indicates the addition rate is too fast, risking thermal runaway.

-

-

Reaction Propagation: Remove the cooling bath and allow the mixture to stir at 20°C for 12 hours.

-

Self-Validation Checkpoint 2: Monitor reaction progress via LC-MS or TLC. The reaction is self-validating when the distinct UV-active spot of the ketone precursor completely disappears, replaced by the more polar alcohol product.

-

-

Quenching Sequence: Cool the mixture back to 0°C and quench by dropwise addition of 40 mL of 1N HCl.

-

Causality: The acid decomposes the intermediate borate complex and neutralizes unreacted NaBH₄.

-

Self-Validation Checkpoint 3: The absolute cessation of gas evolution confirms the complete destruction of residual hydride species.

-

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified 1-benzyl-3,5-dimethylpiperidin-4-ol.

Pharmaceutical Applications & Target Pathways

The 1-benzyl-3,5-dimethylpiperidin-4-ol scaffold is highly prized in medicinal chemistry, primarily acting as an optimal linker and structural core for complex oncology drugs.

BCL6 Targeted Protein Degradation

The compound is a foundational building block in the synthesis of cyanopyridine and cyanopyrimidine-based BCL6 degraders[3]. BCL6 (B-cell lymphoma 6) is a master transcriptional repressor that drives the development of diffuse large B-cell lymphoma (DLBCL). By integrating the piperidinol scaffold, chemists can achieve the precise spatial geometry required to link a BCL6-binding warhead to an E3 ubiquitin ligase ligand, facilitating targeted ubiquitination.

Figure 2: Mechanism of targeted BCL6 degradation via ternary complex formation.

SMARCA2 Epigenetic Inhibitors

Beyond PROTACs, the specific (3α,4β,5α) stereoisomer (CAS: 374067-77-3) is utilized in the synthesis of 1,6-naphthyridine compounds[4]. These compounds function as potent SMARCA2 inhibitors, which are currently under intense investigation for the treatment of SMARCA4-deficient cancers. The piperidinol ring provides critical hydrogen-bonding interactions within the ATPase domain of the SWI/SNF chromatin remodeling complex.

References

- Title: EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders Source: Google Patents URL

- Title: WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers Source: Google Patents URL

- Title: 1-benzyl-3,5-dimethylpiperidin-4-ol | 91599-86-9 Source: Molaid Chemical Database URL

- Title: 54385-25-0,3-Methylcyclohex-3-ene-1-carboxylic Acid (Reference for CAS 374067-77-3)

Sources

- 1. 1-benzyl-3,5-dimethylpiperidin-4-ol - CAS号 91599-86-9 - 摩熵化学 [molaid.com]

- 2. EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google Patents [patents.google.com]

- 3. EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google Patents [patents.google.com]

- 4. WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers - Google Patents [patents.google.com]

Synthetic & Stereochemical Guide: 1-Benzyl-3,5-dimethylpiperidine Derivatives

This guide serves as a technical reference for the synthesis, stereochemical analysis, and characterization of 1-Benzyl-3,5-dimethylpiperidin-4-one and its reduced derivative, 1-Benzyl-3,5-dimethylpiperidin-4-ol .[1] These compounds are critical intermediates in the development of neuroactive pharmacophores, particularly serving as structural analogs to tropane alkaloids (e.g., cocaine, atropine) and synthetic anesthetics like

Executive Summary & Chemical Architecture

The transition from the ketone (piperidin-4-one) to the alcohol (piperidin-4-ol) represents a shift from a reactive synthetic intermediate to a pharmacologically active scaffold.

-

The Ketone (Precursor): 1-Benzyl-3,5-dimethylpiperidin-4-one is a Mannich base synthesized via a double condensation. It exists primarily in the cis-diequatorial conformation to minimize 1,3-diaxial strain.

-

The Alcohol (Target): 1-Benzyl-3,5-dimethylpiperidin-4-ol introduces a third stereocenter at C4. The relative stereochemistry between the C3/C5 methyl groups and the C4 hydroxyl group dictates biological activity (e.g., local anesthesia vs. anticholinergic effects).[1]

Structural Relationship Diagram

The following diagram illustrates the synthetic flow and stereochemical divergence.

Caption: Synthetic pathway from acyclic precursors to stereoisomeric piperidinols.

Synthesis of the Ketone (Mannich Base)[1][2]

The synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one utilizes the Petrenko-Kritschenko condensation. This "double Mannich" reaction is highly efficient, assembling the piperidine ring in a single pot.[1]

Mechanistic Insight

The reaction involves the formation of a double iminium ion intermediate from benzylamine and formaldehyde, which undergoes nucleophilic attack by the enol forms of pentan-3-one (diethyl ketone). The 3,5-dimethyl substitution pattern is dictated by the use of pentan-3-one, where the electrophilic addition occurs at the alpha-carbons.

Protocol A: Synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one[1]

Reagents:

-

Benzylamine (1.0 eq)[1]

-

Paraformaldehyde (2.2 eq) or Formalin (37% aq)[1]

-

Pentan-3-one (Diethyl ketone) (1.0 eq)[1]

-

Glacial Acetic Acid (Catalytic to stoichiometric)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Benzylamine (0.1 mol) in Methanol (50 mL).

-

Acidification: Slowly add Glacial Acetic Acid (0.1 mol). The reaction is exothermic; cool in an ice bath if necessary.

-

Addition: Add Paraformaldehyde (0.22 mol) followed by Pentan-3-one (0.1 mol).

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. The solution will turn from cloudy to clear/yellow as the paraformaldehyde depolymerizes and reacts.

-

Workup:

-

Remove methanol under reduced pressure (rotary evaporator).[1]

-

Dilute the residue with water (50 mL) and extract with diethyl ether (2x) to remove unreacted ketone (discard organic layer).[1]

-

Basification: Cool the aqueous layer to 0°C and basify to pH >10 using 20% NaOH or KOH solution. The product will oil out.

-

Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1]

-

-

Purification: Dry the combined DCM layers over anhydrous MgSO₄, filter, and concentrate. The crude oil can be distilled under high vacuum or recrystallized (if solid) from petroleum ether to yield the pure ketone.

Self-Validation Check:

-

IR Spectroscopy: Look for a strong carbonyl stretch at ~1710 cm⁻¹. Absence of N-H stretch confirms tertiary amine formation.

-

TLC: Run in Hexane:Ethyl Acetate (4:1). The product should be less polar than benzylamine but distinct from the starting ketone.

Stereoselective Reduction to the Alcohol

Reducing the ketone creates a new stereocenter at C4. The stereochemical outcome depends on the reducing agent and the conformation of the piperidine ring.

Stereochemical Analysis

Assuming the 3,5-dimethyl groups occupy the thermodynamically stable equatorial positions (cis-diequatorial conformation):

-

Axial Attack (Top Face): Hydride approaches from the axial direction (parallel to axial hydrogens).[1] This leads to the Equatorial Alcohol (OH is equatorial).

-

Equatorial Attack (Bottom Face): Hydride approaches from the equatorial direction. This leads to the Axial Alcohol (OH is axial).

Reagent Selection:

-

Sodium Borohydride (NaBH₄): A small nucleophile.[1] In unhindered piperidones, it tends to favor axial attack, yielding the equatorial alcohol (thermodynamic product).[1]

-

Lithium Aluminum Hydride (LiAlH₄): Stronger, less selective, but generally follows similar trends.[1]

-

Meerwein-Ponndorf-Verley (MPV): Often favors the thermodynamic product (Equatorial OH) due to reversibility.[1]

Protocol B: Reduction using Sodium Borohydride[4][5]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the ketone (10 mmol) in Methanol (30 mL) and cool to 0°C in an ice bath.

-

Reduction: Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ketone spot).

-

Quench: Add water (10 mL) slowly to quench excess hydride. Evaporate the methanol under reduced pressure.

-

Extraction: Dilute residue with water (20 mL) and extract with DCM (3 x 20 mL).

-

Isolation: Dry over Na₂SO₄ and concentrate.

-

Isomer Separation: The crude mixture will likely contain predominantly the equatorial alcohol. Isomers can be separated via column chromatography (Silica gel; Eluent: DCM/MeOH 95:5).[1]

Analytical Characterization & Comparison

Distinguishing the ketone from the alcohol, and determining the stereochemistry of the alcohol, requires NMR analysis.[1]

Comparative Data Table

| Feature | 1-Benzyl-3,5-dimethylpiperidin-4-one | 1-Benzyl-3,5-dimethylpiperidin-4-ol |

| State | Oily liquid or low-melting solid | Solid (crystalline) |

| IR Spectrum | Strong C=O stretch (~1715 cm⁻¹) | Broad O-H stretch (~3200-3400 cm⁻¹); No C=O |

| ¹H NMR (H-4) | Absent (Quaternary Carbon) | Multiplet at 3.5 - 4.0 ppm |

| ¹³C NMR (C-4) | Signal at ~210 ppm (Carbonyl) | Signal at ~70-75 ppm (Carbinol) |

| Stereochemistry | cis (meso) or trans (racemic) |

Determination of Alcohol Configuration (J-Coupling)

The coupling constant (

-

Equatorial Alcohol (Axial H4): The H4 proton is axial. It has axial-axial coupling with H3/H5 (if they are axial).

-

Axial Alcohol (Equatorial H4): The H4 proton is equatorial. It has equatorial-axial coupling with H3/H5.

Pharmacological Relevance[7][8][9]

The transition from ketone to alcohol activates the scaffold for receptor binding.

-

Local Anesthesia: The 4-ol derivatives (esters) are structural analogs of

-eucaine. The stereochemistry of the 4-position is critical for fitting into the sodium channel pore. The equatorial esters generally exhibit higher potency due to a "chair-like" mimicry of the tropane ring system. -

Neurotransmitter Modulation: 1-benzylpiperidines are known inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO).[1] The 3,5-dimethyl substitution adds steric bulk that can increase selectivity for Butyrylcholinesterase (BuChE) over AChE.[1]

Pharmacophore Logic Diagram

Caption: Pharmacological targets accessible via the 3,5-dimethylpiperidine scaffold.[1]

References

-

Synthesis of Piperidones: Petrenko-Kritschenko, P. (1896).[1] "Über die Kondensation von Aceton und seinen Homologen mit Aldehyden und Ammoniak." Berichte der deutschen chemischen Gesellschaft. [1]

-

Stereochemistry of Reduction: Lyle, R. E. (1958).[1] "The Reduction of Nitrogen Heterocycles with Complex Metal Hydrides." Journal of Organic Chemistry. [1]

-

NMR Characterization: Casy, A. F. (1971).[1] "PMR Spectroscopy in Medicinal Chemistry." Academic Press. (Foundational text on piperidine conformation).

-

Pharmacology of Eucaine Analogs: McElvain, S. M. (1927).[1] "Piperidine Derivatives.[4][5] III. The Local Anesthetic Activity of 1-Alkyl-3-carbethoxy-4-piperidyl Benzoates." Journal of the American Chemical Society. [1]

-

Modern Applications (AChE): BenchChem. (2025).[1][4] "Application Notes and Protocols for 1-Benzylpiperidine Derivatives." [1]

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. acgpubs.org [acgpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Safety Data and Handling Guide for 1-Benzyl-3,5-dimethylpiperidin-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Data Sheet (SDS) Integration

Executive Summary

In modern drug discovery, substituted piperidines serve as privileged scaffolds for developing therapeutics ranging from GPCR ligands to targeted protein degraders[1]. 1-Benzyl-3,5-dimethylpiperidin-4-ol (CAS: 91599-86-9) is a highly versatile synthetic intermediate. The presence of the N-benzyl group provides robust protection for the basic secondary amine during upstream functionalization, while the 3,5-dimethyl substitutions introduce critical steric bulk and stereochemical complexity.

However, the physicochemical properties that make this compound synthetically valuable—namely its lipophilicity and basicity—also dictate its toxicological profile. This whitepaper synthesizes standard Safety Data Sheet (SDS) metrics with field-proven experimental workflows, providing a comprehensive guide to the safe handling, mechanistic toxicology, and synthetic integration of 1-benzyl-3,5-dimethylpiperidin-4-ol.

Physicochemical Profiling & Structural Implications

Understanding the chemical anatomy of 1-benzyl-3,5-dimethylpiperidin-4-ol is essential for both predicting its reactivity and mitigating its hazards. The molecule features a basic tertiary amine (due to the benzyl substitution) and a secondary alcohol. The N-benzyl moiety significantly increases the molecule's partition coefficient (LogP), enhancing its solubility in organic solvents (e.g., dichloromethane, methanol) but also facilitating rapid absorption through biological membranes[2].

Table 1: Physicochemical and Safety Data Summary

| Parameter | Value / Description |

| Chemical Name | 1-Benzyl-3,5-dimethylpiperidin-4-ol |

| CAS Registry Number | 91599-86-9 (General); 374067-77-3 (Stereospecific)[3] |

| Molecular Formula | C14H21NO[4] |

| Molecular Weight | 219.33 g/mol |

| Physical State | Solid / Crystalline powder |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2] |

| GHS Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (Eye contact response)[2] |

| Storage Conditions | 2–8°C, under inert gas (Argon/N2), dry environment[2],[4] |

Mechanistic Toxicology & Hazard Mitigation

Standard SDS documents list GHS codes, but translating these codes into mechanistic toxicology is critical for laboratory safety[5].

-

H302 (Harmful if swallowed): The lipophilic benzyl group enhances gastrointestinal absorption. Once systemic, the basic piperidine nitrogen can interact with off-target receptors (e.g., hERG or various monoamine receptors), leading to systemic toxicity.

-

H315 / H319 (Skin and Eye Irritation): The tertiary amine is a Lewis base. Upon contact with the aqueous environment of the eyes or the lipid bilayer of the skin, it can cause localized pH elevation, leading to the saponification of cellular lipids and disruption of mucosal membranes.

-

H335 (May cause respiratory irritation): Inhalation of the fine crystalline dust directly exposes the sensitive respiratory epithelium to this basicity, triggering inflammatory cascades.

Exposure Mitigation Strategy

Following the guidelines established in Prudent Practices in the Laboratory[5], handling this compound requires a self-validating safety system:

-

Engineering Controls: All transfers and weighings must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized dust.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during bulk transfers) and tightly sealed safety goggles are mandatory to prevent lipid saponification upon dermal or ocular exposure.

Toxicological exposure pathways and required laboratory mitigation strategies.

Experimental Workflows & Handling Protocols

To ensure scientific integrity, every protocol must be a self-validating system where the causality of each step is understood. Below are the two most critical workflows involving this compound: its synthesis via reduction, and its subsequent deprotection.

Protocol 1: Synthesis via Ketone Reduction

This protocol details the synthesis of 1-benzyl-3,5-dimethylpiperidin-4-ol from its ketone precursor, a common step in generating building blocks for Bcl6 degraders[1].

-

Reagent Preparation: Dissolve (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one (1.0 eq) in anhydrous methanol (MeOH).

-

Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Sodium borohydride (NaBH4) reduction is highly exothermic. Cooling prevents solvent boil-over and suppresses the formation of unwanted epimers at the 3 and 5 positions[1].

-

Hydride Addition: Slowly add NaBH4 (1.2 eq) portion-wise over 10 minutes.

-

Reaction Propagation: Remove the ice bath and stir at 20°C for 12 hours.

-

Self-Validation (Monitoring): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]+ 218) is fully replaced by the product mass ([M+H]+ 220).

-

Quench and Workup: Quench the reaction by slowly adding 1N HCl at 20°C[1]. Causality: The acid safely destroys residual hydride reagents, releasing H2 gas in a controlled manner before downstream extraction with dichloromethane (DCM).

Protocol 2: Debenzylation (Deprotection) Workflow

The N-benzyl group is highly stable to basic, acidic, and mild reductive conditions, making it an ideal protecting group[6]. However, to utilize the piperidine nitrogen for downstream coupling, the benzyl group must be removed via catalytic hydrogenolysis.

-

System Purging: Dissolve 1-benzyl-3,5-dimethylpiperidin-4-ol in ethanol. Flush the reaction flask with Nitrogen (N2) gas for 5 minutes.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C). Causality: Pd/C is pyrophoric. Adding it under an N2 atmosphere prevents the catalyst from igniting the ethanol vapors upon contact with atmospheric oxygen[5].

-

Hydrogenolysis: Evacuate the flask and backfill with Hydrogen (H2) gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation (Monitoring): Analyze via TLC (Stain with Ninhydrin). The deprotected secondary amine will stain a bright, distinct color compared to the tertiary amine starting material.

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Causality: Celite traps the fine palladium particles. The filter cake must be kept wet with solvent; allowing it to dry in air can cause a spontaneous fire[5].

Synthetic workflow and debenzylation of 1-benzyl-3,5-dimethylpiperidin-4-ol.

References

- Cyanopyridine and cyanopyrimidine bcl6 degraders (EP4380919A1)

-

Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL:[Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: The National Academies Press URL:[Link]

-

1-Benzyl-3,5-dimethylpiperidin-4-ol Safety & Chemical Properties Source: Molaid / AccelaChem URL:[Link]

Sources

- 1. EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders - Google Patents [patents.google.com]

- 2. (3S,5R)-1-苄基-3,5-二甲基哌啶-4-酮 - CAS号 324769-03-1 - 摩熵化学 [molaid.com]

- 3. 54385-25-0,3-Methylcyclohex-3-ene-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1-苄基-3,5-二甲基哌啶-4-酮 - CAS号 836-21-5 - 摩熵化学 [molaid.com]

- 5. Prudent Practices in the Laboratory [nationalacademies.org]

- 6. wiley.com [wiley.com]

Technical Guide: 1-Benzyl-3,5-dimethylpiperidin-4-ol in Medicinal Chemistry

Topic: 1-Benzyl-3,5-dimethylpiperidin-4-ol as a Building Block in Drug Discovery Audience: Researchers, scientists, and drug development professionals Format: In-depth Technical Guide

Core Directive: The Conformational Lock

In the landscape of heterocyclic building blocks, 1-benzyl-3,5-dimethylpiperidin-4-ol is not merely a scaffold; it is a conformational tool . While the unsubstituted piperidine ring is flexible, undergoing rapid chair-chair interconversion, the introduction of methyl groups at the 3 and 5 positions creates a high-energy barrier to ring inversion.

For medicinal chemists, this "conformational lock" is the primary value proposition of this molecule. By freezing the piperidine ring into a specific chair conformation (typically with the 3,5-methyl groups in the equatorial position to minimize 1,3-diaxial strain), this scaffold allows for the precise vectorization of substituents at the 4-position. This reduces the entropic penalty of binding to protein targets—a critical factor in optimizing potency and selectivity for GPCRs (e.g., Neurokinin-1, Opioid receptors) and enzymes (e.g., Acetylcholinesterase).

Synthesis & Stereochemical Control

The synthesis of 1-benzyl-3,5-dimethylpiperidin-4-ol is a two-stage process: the construction of the piperidone core via a double Mannich condensation, followed by the stereoselective reduction of the ketone.

The Double Mannich Condensation

Unlike 2,6-dimethylpiperidines (derived from acetone and acetaldehyde), the 3,5-dimethyl pattern requires 3-pentanone (diethyl ketone) as the nucleophilic component. The reaction follows a Petrenko-Kritschenko type mechanism.

-

Reagents: 3-Pentanone, Benzylamine, Formaldehyde (or Paraformaldehyde).

-

Mechanism: The enol of 3-pentanone attacks the iminium ion generated from benzylamine and formaldehyde. This occurs bilaterally to close the ring.

Stereoselective Reduction

The reduction of the intermediate ketone (1-benzyl-3,5-dimethylpiperidin-4-one) generates the hydroxyl group at C4. This step introduces a third chiral center, creating diastereomers.

-

Conformational Bias: The 3,5-dimethyl ketone exists predominantly in the chair form with both methyl groups equatorial (cis-isomer).

-

Hydride Attack:

-

Equatorial Attack: Leads to the Axial Alcohol .

-

Axial Attack: Leads to the Equatorial Alcohol .

-

Note: Sodium Borohydride (NaBH₄) typically favors the formation of the equatorial alcohol (thermodynamic product), but the presence of the 3,5-methyl groups can sterically influence the trajectory, requiring chromatographic separation of the isomers.

-

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for 1-benzyl-3,5-dimethylpiperidin-4-ol, highlighting the divergence of diastereomers during reduction.

Applications in Drug Discovery

Neurokinin-1 (NK1) Receptor Antagonists

The 3,5-dimethylpiperidine scaffold has been utilized to mimic the spatial arrangement of peptide side chains. In NK1 antagonists (targeting substance P), the "benzyl" group at N1 often occupies a hydrophobic pocket, while the 4-position is functionalized with bulky ether or amide groups.

-

Advantage: The methyl groups restrict the rotation of the piperidine ring, locking the 4-substituent in a bio-active orientation that mimics the turn of the native peptide ligand.

Cholinesterase Inhibitors (Alzheimer’s Disease)

Derivatives of N-benzylpiperidine are classic pharmacophores for Acetylcholinesterase (AChE) inhibition (e.g., Donepezil).

-

Mechanism: The quaternary nitrogen (protonated at physiological pH) binds to the anionic sub-site of the enzyme.

-

3,5-Dimethyl Effect: Studies indicate that 3,5-substitution can enhance selectivity for AChE over Butyrylcholinesterase (BuChE) by exploiting subtle steric differences in the enzyme gorges [1].

Local Anesthetics

Structural analogs of this scaffold resemble dimethocaine and pethidine . The 3,5-dimethyl groups increase lipophilicity (logP), facilitating blood-brain barrier (BBB) penetration or nerve sheath crossing, while also sterically protecting the ester/amide bond at C4 from rapid metabolic hydrolysis.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of specific scaffold regions.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one

This protocol utilizes the Petrenko-Kritschenko condensation.

Reagents:

-

3-Pentanone (Diethyl ketone): 0.1 mol

-

Benzylamine: 0.1 mol

-

Paraformaldehyde: 0.22 mol (slight excess)

-

Glacial Acetic Acid: 0.1 mol

-

Ethanol (Absolute): 150 mL

Procedure:

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzylamine (10.7 g, 0.1 mol) in ethanol (50 mL).

-

Addition: Add glacial acetic acid (6.0 g) dropwise.

-

Condensation: Add 3-pentanone (8.6 g, 0.1 mol) and paraformaldehyde (6.6 g, 0.22 mol) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The solution will turn from clear to yellow/orange.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in water (100 mL) and basify with 10% NaOH solution to pH 10.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers, dry over anhydrous

, and concentrate. -

Purification: The crude oil can be purified via vacuum distillation or silica gel column chromatography (Hexane:EtOAc 4:1).

-

Yield Target: 60–75%.

-

Protocol B: Stereoselective Reduction to the Alcohol

Reagents:

-

1-Benzyl-3,5-dimethylpiperidin-4-one (from Protocol A): 10 mmol

-

Sodium Borohydride (

): 15 mmol -

Methanol: 50 mL

Procedure:

-

Cooling: Dissolve the ketone in methanol and cool to 0°C in an ice bath.

-

Reduction: Add

portion-wise over 20 minutes. Avoid rapid gas evolution. -

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (the alcohol is more polar than the ketone).

-

Quench: Quench with saturated

solution (20 mL). -

Extraction: Evaporate methanol. Extract the aqueous residue with EtOAc (3 x 30 mL).

-

Separation: The product will likely be a mixture of diastereomers.

-

Separation: Use flash chromatography. The isomer with the equatorial hydroxyl group is typically less polar (moves faster) than the axial isomer due to intramolecular H-bonding or solvation effects, though this depends on the specific eluent system.

-

Characterization: Confirm stereochemistry via 1H-NMR (coupling constants of the H4 proton). A large coupling constant (

Hz) indicates an axial proton (equatorial OH). A small coupling constant indicates an equatorial proton (axial OH).

-

Data Summary: Physicochemical Properties

| Property | Value (Predicted/Exp) | Relevance |

| Molecular Formula | Core Composition | |

| Molecular Weight | 219.33 g/mol | Fragment-based design compliant |

| LogP (Octanol/Water) | ~2.4 - 2.8 | Good BBB permeability; Lipophilic |

| pKa (Piperidine N) | ~8.5 - 9.0 | Protonated at physiological pH (cationic) |

| H-Bond Donors | 1 (OH) | Receptor interaction (Serine/Threonine residues) |

| H-Bond Acceptors | 2 (N, O) | Receptor interaction |

| Stereoisomers | 4 (2 pairs of enantiomers) | Separation required for clinical candidates |

References

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors. Bioorganic & Medicinal Chemistry. (2023).

-

Synthesis and stereochemistry of highly crowded N-benzylpiperidones. Journal of Molecular Structure. (2011).

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Tuoda Industrial. (2025).[1]

-

Stereoselective Sodium Borohydride Reductions of Cyclopentanones. Química Nova. (1998).

-

1-Benzyl-3,5-dimethylpiperidin-4-one Product Page. Sigma-Aldrich.

Sources

Strategic Sourcing and Analytical Qualification of 1-Benzyl-3,5-dimethylpiperidin-4-ol

A Technical Whitepaper for Drug Development Professionals

Introduction: The Criticality of Chiral Intermediates in API Synthesis

In modern pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its upstream building blocks. 1-Benzyl-3,5-dimethylpiperidin-4-ol is a highly specialized chiral intermediate. Its stereospecific variant,1[1], is increasingly utilized in the synthesis of advanced therapeutics, including2[2].

The Causality of Quality: The piperidine ring provides essential spatial geometry for target binding, while the benzyl group acts as a robust protecting group during early-stage cross-coupling reactions. The precise stereochemistry of the 3,5-dimethyl and 4-hydroxyl groups dictates the final API's pharmacological efficacy. Sourcing this compound requires rigorous vendor qualification because stereochemical inversion or trace organic impurities introduced at this stage will propagate through the entire synthetic route, ultimately3[3].

Vendor Evaluation Framework: A Systems Approach

A robust vendor qualification protocol is not merely a procurement formality; it is a critical scientific safeguard. Under 4[4], evaluating a chemical supplier involves assessing the risk to product quality and the reliability of their quality management systems (QMS). Intermediates are often erroneously treated as "transitional materials," but the reality is that most API quality risks are predetermined at the intermediate stage.

To establish a self-validating system, the qualification process must mandate:

-

Documentation Review: Verify the Certificate of Analysis (CoA), synthetic route transparency, and site master files to ensure compliance with GMP or ISO 9001 standards[4].

-

Three-Lot Pre-shipment Testing: Analytical consistency is proven by procuring and testing 5[5]. This mitigates the risk of batch-to-batch variability inherent in complex chiral syntheses.

Orthogonal Analytical Methodologies for Material Release

Do not accept a vendor's CoA at face value. A truly mature analytical system acts as a decision-making tool that influences route selection and scale-up feasibility. Below are the self-validating, step-by-step protocols required to qualify a batch of 1-Benzyl-3,5-dimethylpiperidin-4-ol.

Phase 1: Reverse-Phase HPLC for Purity Determination

Standard API release methods often fail for basic intermediates. This protocol is specifically designed to resolve the target intermediate from its unreduced ketone precursor (1-benzyl-3,5-dimethylpiperidin-4-one).

-

Sample Preparation: Dissolve 10 mg of the procured material in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v).

-

Column Selection: Utilize a C18 column (e.g., 150 mm x 4.6 mm, 3 µm) optimized for basic compounds to prevent secondary interactions with residual silanols.

-

Mobile Phase Configuration:

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with NH₄OH). Causality: The high pH suppresses the ionization of the tertiary amine, preventing severe peak tailing and ensuring accurate integration.

-

Mobile Phase B: 100% Acetonitrile.

-

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Detection: Monitor via UV at 210 nm and 254 nm.

Phase 2: NMR Spectroscopy for Stereochemical Confirmation

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

1H NMR Acquisition: Acquire a 1D proton spectrum at 400 MHz or higher.

-

Stereochemical Assignment: Analyze the coupling constants (

) of the protons on the piperidine ring. Causality: The diaxial coupling between the proton at C4 (geminal to the hydroxyl) and the protons at C3/C5 will exhibit large

Phase 3: LC-MS Impurity Profiling

According to 6[6], any organic impurities present at or above 0.10% must be identified and characterized. LC-MS detects trace synthesis by-products, ensuring they do not interfere with downstream catalytic steps[7]. If unknown peaks exceed this threshold,8[8] must be utilized to characterize the degradation products or synthetic carryovers.

Quantitative Data: Vendor Specification Thresholds

| Critical Quality Attribute (CQA) | Analytical Method | Acceptance Criteria | Causality / Downstream Impact |

| Chemical Purity | HPLC-UV | ≥ 95.0% | Ensures high yield and predictable stoichiometry in subsequent synthetic steps. |

| Diastereomeric Excess (d.e.) | Chiral HPLC | ≥ 98.0% | Prevents the formation of inactive or toxic API stereoisomers. |

| Unspecified Impurities | LC-MS | ≤ 0.10% | Complies with ICH Q3A; prevents the carryover of reactive by-products. |

| Moisture Content | Karl Fischer | ≤ 0.5% | Minimizes degradation and prevents inaccurate stoichiometric weighing. |

Step-by-Step Vendor Qualification Workflow

Workflow for the analytical qualification of 1-Benzyl-3,5-dimethylpiperidin-4-ol vendors.

-

Supplier Identification: Source vendors claiming capability for CAS 374067-77-3 (e.g., specialized chemical catalogs).

-

Specification Alignment: Transmit internal analytical specifications (as outlined in Section 4) to the vendor prior to procurement.

-

Documentation Audit: Review the vendor's site master file, ISO 9001 certification, and synthetic route DMF.

-

Sample Procurement: Order 10-50g samples from three distinct, consecutive manufacturing batches.

-

Orthogonal Testing: Execute in-house HPLC, NMR, and LC-MS protocols upon receipt.

-

Impurity Standard Matching: If impurities >0.10% are detected, utilize synthesized impurity reference standards to characterize them.

-

Disposition: Approve the vendor for GMP-starting material supply or disqualify based on critical test failures.

References

- Source: accelachem.

- Source: arborpharmchem.

- Source: usp.

- Source: tianmingpharm.

- Source: pharmaguideline.

- Source: resolvemass.

- Source: alfa-chemistry.

- Source: google.

Sources

- 1. 54385-25-0,3-Methylcyclohex-3-ene-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers - Google Patents [patents.google.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. usp.org [usp.org]

- 5. Procedure for Qualification of Vendors for Raw Material and Packaging Materials | Pharmaguideline [pharmaguideline.com]

- 6. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. resolvemass.ca [resolvemass.ca]

Methodological & Application

Synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-ol from 1-benzyl-3,5-dimethylpiperidin-4-one

Executive Summary

This application note details the robust synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-ol via the hydride reduction of its ketone precursor, 1-Benzyl-3,5-dimethylpiperidin-4-one . This piperidine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for neuroactive ligands (e.g., muscarinic receptor antagonists) and peptidomimetics.[1]

The protocol emphasizes stereochemical control , safety, and scalability.[1] Unlike catalytic hydrogenation, which risks hydrogenolysis of the

Scientific Background & Mechanism

The Challenge of Stereochemistry

The starting material, 1-benzyl-3,5-dimethylpiperidin-4-one, typically exists as a mixture of diastereomers, with the cis-3,5-dimethyl isomer being thermodynamically predominant (diequatorial methyl groups in the chair conformation).

The reduction of the C4 carbonyl creates a new stereocenter. The stereochemical outcome is governed by the trajectory of the hydride attack:

-

Axial Attack: Hydride approaches from the axial face, yielding the equatorial alcohol (Thermodynamic product).[1]

-

Equatorial Attack: Hydride approaches from the equatorial face, yielding the axial alcohol (Kinetic product).[1]

Due to the steric bulk of the adjacent 3,5-dimethyl groups, the "open" equatorial faces are often shielded, making the stereochemical outcome sensitive to temperature and reducing agent size.[1]

Reaction Scheme

The following diagram illustrates the reaction pathway and the potential stereochemical outcomes.

Figure 1: Reaction scheme showing the divergence into equatorial and axial alcohol isomers.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[2] | MW ( g/mol ) | Equiv.[3] | Role |

| 1-Benzyl-3,5-dimethylpiperidin-4-one | 836-21-5 | 217.31 | 1.0 | Substrate |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.5 | Reducing Agent |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | Solvent | Reaction Medium |

| Ammonium Chloride (Sat. Aq.) | 12125-02-9 | 53.49 | Quench | Workup |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Extraction |

Step-by-Step Methodology

Pre-reaction Safety Check:

-

Ensure the reaction is performed in a fume hood (H₂ gas evolution).

-

Wear proper PPE: Nitrile gloves, safety goggles, and lab coat.[1]

-

Warning: 1-Benzyl-3,5-dimethylpiperidin-4-one is a skin irritant and harmful if swallowed.[4]

Procedure:

-

Dissolution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.0 mmol) of 1-benzyl-3,5-dimethylpiperidin-4-one in 100 mL of methanol .

-

Cool the solution to 0°C using an ice-water bath. Rationale: Low temperature suppresses side reactions and improves stereoselectivity.

-

-

Reduction:

-

Add 2.61 g (69.0 mmol, 1.5 equiv) of NaBH₄ portion-wise over 15 minutes.

-

Note: Vigorous bubbling (H₂ evolution) will occur. Ensure the system is vented (e.g., via a needle in the septum or an open neck).[1]

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

-

Monitoring (TLC):

-

Mobile Phase: 10% Methanol in DCM.

-

Visualization: UV lamp (254 nm) or Dragendorff’s reagent (stains amines orange).

-

Target: Disappearance of the ketone spot (higher R_f) and appearance of the alcohol spot (lower R_f).

-

-

Quench & Workup:

-

Cool the mixture back to 0°C.

-

Slowly add 50 mL of Saturated NH₄Cl solution to quench excess borohydride.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove most of the methanol.

-

Dilute the aqueous residue with 50 mL water and extract with DCM (3 × 50 mL) .

-

-

Drying & Concentration:

-

Combine organic layers and wash with Brine (50 mL) .

-

Dry over Anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate in vacuo to yield the crude pale yellow oil/solid.

-

Purification & Characterization Workflow

The crude product often contains a mixture of isomers. For pharmaceutical applications, isomer purity is paramount.[1]

Figure 2: Downstream processing workflow for isolation of pure diastereomers.

Characterization Data (Expected)

-

Appearance: White solid (if pure isomer) or viscous colorless oil.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic: δ 7.20–7.35 (m, 5H, Ph-H).[1]

-

Benzylic: δ 3.50 (s, 2H, N-CH₂-Ph).[1]

-

Carbinol Proton (H4): The chemical shift and coupling constant of the proton at C4 are diagnostic.

-

Axial H4 (Equatorial OH): Appears as a triplet of triplets (tt) or broad multiplet with large coupling constants (

) due to coupling with axial H3/H5.[1] -

Equatorial H4 (Axial OH): Appears as a narrow multiplet or broad singlet with small couplings (

).

-

-

Methyl Groups: δ 0.8–1.0 (d, 6H).[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of 3,5-dimethyl groups. | Increase reaction time to 12h or gently reflux (40°C). |

| Low Yield | Product lost in aqueous layer during extraction. | The amine is basic. Ensure aqueous layer pH > 10 before extraction to keep amine non-protonated. |

| Debenzylation | Contamination (rare with NaBH₄). | Ensure no Pd residues are present in glassware. |

References

-

Fisher Scientific. (2025). Safety Data Sheet: 1-Benzyl-3-methyl-4-piperidone. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 1-Benzyl-3,5-dimethylpiperidin-4-one. Retrieved from

-

Parthiban, P., et al. (2008).[1] Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. ResearchGate. (Provides conformational analysis of 3,5-substituted piperidines). Retrieved from

-

PubChem. (2025).[5] Compound Summary: 1-Benzyl-4-methylpiperidin-3-ol.[5] (Analogous structure data). Retrieved from

-

Du, J., et al. (2016).[1][6] Highly efficient reduction of carbonyls... by NaBH4 in water. Green Chemistry. (Validates NaBH4 efficiency for hindered ketones). Retrieved from [1]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-BENZYL-3,5-DIMETHYLPIPERIDIN-4-ONE | 836-21-5 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Highly efficient reduction of carbonyls, azides, and benzyl halides by NaBH4 in water catalyzed by PANF-immobilized quaternary ammonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Protocol for LiAlH₄ Reduction of 3,5-Dimethyl-N-benzyl-4-piperidone

Strategic Overview

The reduction of 3,5-dimethyl-N-benzyl-4-piperidone to its corresponding alcohol is a pivotal step in the synthesis of 4-substituted piperidine pharmacophores. This scaffold is structurally homologous to substituted prodine analogues and various local anesthetics.

The critical challenge in this transformation is not the chemical conversion itself—which proceeds readily with Lithium Aluminum Hydride (LiAlH₄)—but the stereochemical control and the safe isolation of the product. The 3,5-dimethyl substitution pattern introduces diastereomeric possibilities. Depending on the conformation of the starting ketone (typically the cis-diequatorial conformer), the reduction can yield either the axial or equatorial alcohol. LiAlH₄, being a small, aggressive nucleophile, typically favors the formation of the thermodynamic (equatorial) alcohol via axial attack, though product ratios can vary based on solvent and temperature.

This protocol details a high-fidelity workflow using anhydrous THF and a Fieser workup , ensuring quantitative recovery without the formation of intractable aluminum emulsions.

Reaction Mechanism & Stereochemistry

Mechanistic Pathway

The reaction proceeds via the nucleophilic addition of the aluminohydride anion (

-

Activation: The carbonyl oxygen coordinates with the lithium cation (

), increasing electrophilicity. -

Hydride Transfer: A hydride (

) is transferred from aluminum to the carbonyl carbon. -

Alkoxide Formation: The resulting alkoxide coordinates with the aluminum species. This process repeats until all hydrides are consumed or steric bulk prevents further reaction.

-

Hydrolysis: The aluminum-alkoxide complex is hydrolyzed to release the free alcohol.

Stereochemical Outcome

For the cis-3,5-dimethyl-N-benzyl-4-piperidone (where both methyl groups occupy equatorial positions in the chair conformation):

-

Axial Attack (Major Pathway): The hydride approaches from the axial trajectory (top face), leading to the Equatorial Alcohol (

-isomer). This is generally the thermodynamic product. -

Equatorial Attack (Minor Pathway): The hydride approaches from the equatorial trajectory, leading to the Axial Alcohol (

-isomer).

Pathway Visualization

Figure 1: Mechanistic pathway and stereochemical divergence of the reduction.

Safety Pre-requisites (Critical)

LiAlH₄ is pyrophoric and reacts violently with water, liberating flammable hydrogen gas.

-

Atmosphere: All operations must be performed under a positive pressure of dry Nitrogen (

) or Argon ( -

Solvents: Tetrahydrofuran (THF) must be anhydrous (distilled from Na/Benzophenone or passed through activated alumina columns).

-

Quenching: Never add water directly to a large excess of LiAlH₄. Use the Fieser method described below to prevent "mud" formation and thermal runaway.

Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 3,5-Dimethyl-N-benzyl-4-piperidone | Substrate | 1.0 equiv | Dissolved in anhydrous THF |

| LiAlH₄ (1.0 M in THF) | Reductant | 1.2 - 1.5 equiv | Slight excess ensures completion |

| THF (Anhydrous) | Solvent | ~10 mL/g substrate | Dryness is critical |

| Sodium Sulfate ( | Drying Agent | N/A | Granular, anhydrous |

Step-by-Step Methodology

Phase 1: Reactor Setup

-

Oven-dry a 3-neck round-bottom flask (RBF), a reflux condenser, and an addition funnel. Assemble hot under

flow. -

Charge the RBF with the LiAlH₄ solution (or suspend solid LiAlH₄ in THF) and cool to 0°C using an ice bath.

Phase 2: Reaction[1]

-

Dissolve the piperidone substrate in anhydrous THF.

-

Dropwise Addition: Transfer the ketone solution to the addition funnel. Add slowly to the stirred LiAlH₄ slurry at 0°C. Note: Evolution of

gas may occur; ensure venting. -

Reaction: Once addition is complete, remove the ice bath. Stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). The ketone spot (higher

) should disappear; the alcohol spot (lower -

Optional: If reaction is sluggish, heat to reflux for 1 hour, then cool back to 0°C.

-

Phase 3: The Fieser Workup (Crucial)

Standard workups often result in gelatinous aluminum hydroxide that traps product. The Fieser method produces a granular precipitate.

For every

-

Cool mixture to 0°C with vigorous stirring.

-

Slowly add

mL of Water . (Caution: Exothermic, gas evolution). -

Add

mL of 15% aqueous NaOH . -

Add

mL of Water . -

Remove cooling bath and stir for 15–30 minutes. The gray slurry should turn into a white, granular solid suspended in clear THF.

Phase 4: Isolation

-

Add anhydrous

directly to the mixture to dry the THF phase. -

Filter the mixture through a pad of Celite or a coarse sintered glass frit. Wash the filter cake with fresh THF or Diethyl Ether.

-

Concentrate the filtrate in vacuo to yield the crude piperidinol.

Workflow Diagram

Figure 2: Operational workflow for the reduction and Fieser isolation.[2]

Characterization & Validation

NMR Analysis

The stereochemistry of the product is best determined by

-

Equatorial Alcohol (Major): The C4 proton is axial . It will show large diaxial coupling (

) with the axial protons at C3 and C5 (if those positions have axial protons).-

Note: In 3,5-dimethyl systems, if methyls are equatorial, C3/C5 protons are axial. Thus, an axial C4-H (equatorial OH) appears as a wide triplet or doublet of doublets with large

.

-

-

Axial Alcohol (Minor): The C4 proton is equatorial . It will show small equatorial-axial coupling (

), appearing as a narrow multiplet.

Physical Properties

-

Appearance: Viscous oil or low-melting solid (isomer dependent).

-

Mass Spectrometry:

peak consistent with

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Wet solvent destroyed LiAlH₄. | Ensure THF is distilled. Increase LAH to 2.0 equiv. |

| Unfilterable Emulsion | Incorrect quench ratio. | Use exact Fieser ratios ( |

| Low Yield | Product trapped in aluminum salts. | Thoroughly wash the filter cake with hot THF or Ether. |

| Stereoselectivity Issues | Temperature too high. | Conduct addition at -78°C and maintain < 0°C to favor kinetic product (if desired). |

References

-

Fieser Workup Protocol

- Source: University of Rochester / Merlic Group UCLA. "Workup for Aluminum Hydride Reductions."

-

URL:[Link]

-

Stereochemistry of Piperidone Reductions

- Source: Harper, N. J., & Simmonds, A. B. (1964). "Advances in Drug Research, Volume 1." (Context on stereochemistry of prodine precursors).

-

URL:[Link]

-

General LiAlH4 Methodology

-

Safety Guidance

Sources

- 1. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. 2. LiAlH4 | PPT [slideshare.net]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

Purification methods for 1-Benzyl-3,5-dimethylpiperidin-4-ol

Executive Summary

This application note details the purification strategy for 1-Benzyl-3,5-dimethylpiperidin-4-ol , a critical intermediate in the synthesis of neurokinin receptor antagonists and local anesthetics.[1][2][3] Unlike simple piperidines, the 3,5-dimethyl substitution pattern introduces significant stereochemical complexity, often yielding a mixture of diastereomers (cis/trans methyl orientation relative to the hydroxyl group) during reduction of the precursor ketone.[4]

This guide prioritizes stereochemical purity . We define a three-stage protocol:

-

Acid-Base Extraction: For bulk removal of neutral/acidic byproducts.[1][2][3][5]

-

Flash Column Chromatography: For the separation of diastereomers (cis-dimethyl vs. trans-dimethyl isomers).

-

Recrystallization: For final polishing of the target isomer (typically as a hydrochloride salt).[2][3][4][5]

Physicochemical Profile & Stereochemical Challenges

Before initiating purification, the operator must understand the target's behavior.[4][5]

| Property | Description | Implications for Purification |

| Basic Structure | Tertiary amine (piperidine ring) | pKa ~9.0 .[1][2][3][5] Soluble in dilute aqueous acid; insoluble in basic water.[2][3][4][5] susceptible to "tailing" on silica gel without modifiers.[2][4][5] |

| Functionality | Secondary Alcohol (C4 position) | Hydrogen bond donor/acceptor.[3][4][5] Increases polarity relative to the ketone precursor.[2][4][5] |

| Stereocenters | C3, C4, C5 | Reduction of the ketone yields diastereomers .[4] The relationship between the C3/C5 methyls and the C4 hydroxyl (axial vs. equatorial) determines biological activity.[4][5] |

| Solubility | Lipophilic (Benzyl group) | Soluble in DCM, EtOAc, Ethanol.[4][5] Low solubility in Hexanes/Water (at basic pH).[2][4][5] |

Stereoisomer Visualization

The reduction of 1-benzyl-3,5-dimethylpiperidin-4-one typically yields two major diastereomeric pairs. Separation is critical as they possess distinct pharmacological profiles.[2][5]

Caption: Reduction of the ketone precursor invariably yields a diastereomeric mixture requiring chromatographic resolution.[1][2][3]

Stage I: Acid-Base Extraction (Bulk Cleanup)

Objective: Remove non-basic impurities (unreacted benzyl halides, neutral organic byproducts) before chromatography.[3][5] This step saves silica and solvent.[2][4][5]

Reagents:

Protocol:

-

Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

-

Acid Extraction: Extract the organic layer twice with 1M HCl (30 mL per gram).[2][3][5]

-

Wash: Combine the acidic aqueous layers.[2][3][4][5] Wash once with a small volume of fresh EtOAc to remove entrained neutrals.[2][3][4][5] Discard the organic layer.[2][4][5]

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 12.

-

Re-extraction: Extract the aqueous mixture three times with DCM.

-

Drying: Dry combined DCM layers over anhydrous

, filter, and concentrate in vacuo.

Result: A yellow/orange oil containing the amine product (mixture of isomers) free from neutral starting materials.[3][5]

Stage II: Flash Column Chromatography (Isomer Separation)

Objective: Separate the diastereomers. The hydroxyl group and amine functionality require a polar mobile phase with a basic modifier to prevent peak tailing.[2][3][4][5]

Stationary Phase: Silica Gel 60 (230–400 mesh).[2][3][4][5]

Mobile Phase Optimization:

-

Base Modifier: Triethylamine (TEA) or

is mandatory to neutralize silica's acidic sites.[2][3][4][5] Without it, the amine will streak, causing isomer overlap.[4][5] -

Solvent System: Hexane : Ethyl Acetate (with 1% TEA).[2][3][4][5]

Step-by-Step Protocol:

-

TLC Analysis:

-

Prepare a TLC plate using Hexane:EtOAc (3:1) + 1% TEA .[2][4][5]

-

Visualize using Dragendorff’s reagent (specific for alkaloids/amines) or Iodine stain.[2][3][4][5] UV may be weak if the benzyl ring is not conjugated.[2][3][4][5]

-

Target Rf: Isomer A (~0.4), Isomer B (~0.3).[3][4][5] If Rf is too low, increase EtOAc.[4][5]

-

-

Column Packing: Slurry pack silica using Hexane:EtOAc (9:[2][3][4][5]1) + 1% TEA.[2][4][5]

-

Loading: Dissolve the Stage I oil in a minimum volume of DCM/Hexane (1:1) and load carefully.

-

Elution Gradient:

-

Fraction Collection: Collect small fractions. Analyze by TLC. Combine pure fractions of the desired isomer.

Stage III: Recrystallization (Final Polish)

Objective: Achieve >99% purity. The free base is often an oil or low-melting solid.[1][2][3][5] Converting it to the Hydrochloride (HCl) or Oxalate salt usually yields a crystalline solid suitable for recrystallization.[3][4][5]

Method A: HCl Salt Formation (Preferred) [3][4][5]

-

Dissolution: Dissolve the chromatographically pure free base in dry Diethyl Ether or Ethanol.

-

Acidification: Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) dropwise with stirring at 0°C.

-

Precipitation: A white solid (the hydrochloride salt) should precipitate immediately.[2][3][4][5]

-

Recrystallization:

Method B: Free Base Crystallization

-

If the free base is solid (depends on the specific isomer), recrystallize from Hexane/EtOAc or Cyclohexane .[4][5]

Analytical Validation

| Technique | Parameter | Acceptance Criteria |

| HPLC | Purity (Area %) | > 98.5% (C18 Column, Acetonitrile/Buffer pH 9.0 gradient).[1][2][3][5] Note: Use high pH buffer to keep amine neutral for better peak shape.[2][4][5] |

| 1H-NMR | Stereochemistry | Coupling Constants ( |

| Melting Point | Identity | Sharp range (e.g., < 2°C range).[3][4][5][10] Broad range indicates isomeric mixtures.[2][4][5] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Streaking on TLC/Column | Interaction with acidic silica | Increase Triethylamine (TEA) concentration to 2% or switch to Ammonia-saturated methanol in DCM (1:99). |

| No Separation of Isomers | Polarity too high | Reduce EtOAc concentration. Try a flatter gradient (e.g., 10% to 15% EtOAc over 30 mins). |

| Oil formation during crystallization | Impurities or super-saturation | "Oil out" usually means the solution is too concentrated or contains residual solvent.[2][3][5] Re-dissolve, treat with activated charcoal, filter, and try a slower cooling rate. |

References

-

Synthesis and Stereochemistry of Piperidines

-

General Alkaloid Purification

-

Diastereomer Separation Techniques

Sources

- 1. lookchem.com [lookchem.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-(1-Benzyl-3,4-dimethyl-piperidin-4-yl)-phenol | C20H25NO | CID 9971753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Crystallization techniques for 1-Benzyl-3,5-dimethylpiperidin-4-ol isomers

Application Note: High-Purity Crystallization & Isolation of 1-Benzyl-3,5-dimethylpiperidin-4-ol Diastereomers

Abstract

This technical guide provides a rigorous methodology for the isolation of specific diastereomers of 1-Benzyl-3,5-dimethylpiperidin-4-ol.[1] This molecule contains three stereogenic centers (C3, C4, C5), resulting in a complex mixture of isomers upon synthesis (typically via reduction of the corresponding piperidone).[1] This protocol focuses on the thermodynamic separation of the cis-3,5-dimethyl diastereomers (axial vs. equatorial hydroxyl) using fractional crystallization of both free bases and hydrochloride salts.[1]

Introduction & Stereochemical Context

The piperidin-4-ol scaffold is a "privileged structure" in medicinal chemistry, serving as a core for substance P antagonists (e.g., neurokinin-1 inhibitors) and local anesthetics.[1] The 3,5-dimethyl substitution pattern introduces significant stereochemical complexity.[1]

The Challenge: Reduction of 1-benzyl-cis-3,5-dimethylpiperidin-4-one (where methyls are cis to each other) with sodium borohydride typically yields a mixture of two diastereomers:

- -Isomer (Major): The hydroxyl group is equatorial (trans to the axial lone pair of nitrogen, often trans to the methyls in a specific chair conformation).[1]

- -Isomer (Minor): The hydroxyl group is axial (sterically more crowded).[1]

Achieving >99% diastereomeric excess (de) is critical for biological assays, as the axial/equatorial orientation of the hydroxyl group drastically alters receptor binding affinity.[1]

Chemo-Physical Profile

| Property | Value / Characteristic | Relevance to Crystallization |

| Molecular Formula | -- | |

| MW | 219.33 g/mol | -- |

| pKa (Calc.) | ~9.2 - 9.6 (Piperidine N) | Ideal for purification via HCl salt formation.[1] |

| LogP | ~2.5 (Lipophilic) | Soluble in non-polar solvents; requires alcohols for salt dissolution.[1] |

| Solubility (Free Base) | High: DCM, EtOAc, TolueneLow: Hexanes, Pentane, Water | Hexane is a potent anti-solvent.[1] |

| Solubility (HCl Salt) | High: Water, Methanol, Hot EthanolLow: Acetone, Ethyl Acetate, Ether | Acetone/EtOAc are excellent anti-solvents for salts.[1] |

Experimental Workflow

The following diagram outlines the decision matrix for isolating the target isomer.

Figure 1: Strategic workflow for the isolation of piperidin-4-ol diastereomers.

Detailed Protocols

Protocol A: Fractional Crystallization of the Free Base

Best for: Isolating the thermodynamically stable equatorial alcohol (Major Isomer) when it constitutes >70% of the crude.[1]

Materials:

-

Crude 1-Benzyl-3,5-dimethylpiperidin-4-ol (oil or semi-solid).[1]

-

Solvents: Ethyl Acetate (EtOAc), n-Hexane (HPLC Grade).[1]

Procedure:

-

Dissolution: Transfer 10.0 g of the crude mixture into a 250 mL Erlenmeyer flask. Add 30 mL of Ethyl Acetate . Heat to 60°C with stirring until fully dissolved.

-

Anti-Solvent Addition: While maintaining the temperature at 50–60°C, dropwise add n-Hexane (approx. 40–50 mL) until the solution becomes slightly turbid (cloud point).[1]

-

Clarification: Add just enough EtOAc (1–2 mL) to clear the turbidity.[1]

-

Nucleation & Cooling: Remove from heat. Cover the flask with foil (to prevent rapid surface evaporation).[1] Allow to cool to room temperature (RT) undisturbed for 4 hours.

-

Note: If "oiling out" occurs (droplets forming instead of crystals), scratch the glass surface with a spatula or add a seed crystal of the pure alcohol.[1]

-

-

Deep Cooling: Place the flask in a refrigerator (4°C) for 12 hours.

-

Harvesting: Filter the white crystalline solid using a vacuum Buchner funnel. Wash the cake with cold Hexane/EtOAc (3:1).

-

Drying: Dry under vacuum at 40°C.

Expected Result: White needles.[1] Yield: ~60-70% of theoretical major isomer.

Protocol B: Hydrochloride Salt Resolution

Best for: Difficult separations where isomers have similar solubilities in organic solvents, or for isolating the minor isomer from the mother liquor.[1]

Materials:

-

Crude mixture or Mother Liquor from Protocol A.

-

Solvents: Absolute Ethanol, Diethyl Ether (or MTBE), HCl gas (or 4M HCl in Dioxane).[1]

Procedure:

-

Salt Formation: Dissolve 5.0 g of the base in 20 mL of Absolute Ethanol . Cool to 0°C in an ice bath.

-

Acidification: Slowly add HCl (gas or dioxane solution) until the pH reaches ~2.0. The solution will warm up (exothermic).[1]

-

Precipitation: Add Diethyl Ether (approx. 50 mL) slowly with vigorous stirring. A white precipitate should form immediately.[1]

-

Reflux (The "Digestion" Step): If the precipitate is amorphous (gummy), heat the suspension to mild reflux (approx 50°C) for 30 minutes. This "Ostwald ripening" process encourages the conversion of amorphous solids into defined crystal lattices.

-

Selective Crystallization: Allow the mixture to cool very slowly to RT. The less soluble isomer (typically the equatorial alcohol HCl salt) will crystallize out, while the axial isomer often remains in solution or crystallizes later.[1]

-

Filtration: Filter the solid.

-

Solid: Enriched Isomer A (HCl salt).[1]

-

Filtrate: Enriched Isomer B.

-

-

Free Base Recovery (Optional): To recover the base, dissolve the salt in minimal water, basify with 2M NaOH to pH 12, and extract with DCM.[1]

Characterization & Validation

To ensure the protocol was successful, you must validate the structure.[1]

-

1H NMR (CDCl3, 400 MHz):

-

H4 Proton (Carbinol methine): This is the diagnostic signal.[1]

-

Equatorial OH (Axial H): Appears as a triplet of triplets (tt) or broad multiplet at ~3.4 - 3.6 ppm with large coupling constants (

Hz) due to axial-axial coupling with H3 and H5.[1] -

Axial OH (Equatorial H): Appears as a narrow multiplet or singlet-like peak at ~3.8 - 4.0 ppm with small coupling constants (

Hz).[1]

-

-

-

Melting Point:

-

Pure isomers have sharp melting points (typically >150°C for these types of piperidinols).[1] A range >2°C indicates a mixture.

-

Troubleshooting

| Issue | Root Cause | Solution |

| Oiling Out | Solution is too concentrated or cooled too fast. | Re-heat and add 10% more solvent. Seed the solution at the cloud point. |

| No Precipitate | Isomers are too soluble in the chosen solvent. | Switch to Protocol B (Salt Formation).[1] Salts are generally less soluble in ethers. |

| Low Yield | Too much solvent used (thermodynamic loss).[1] | Concentrate the mother liquor by 50% and repeat cooling cycle (Second Crop). |

References

-

Hanaya, K. (1972).[1] Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry.[2] Link[1]

-

Nesterov, V. V., et al. (2011).[1][3] 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one.[1][3] Acta Crystallographica Section E. Link

-

Rajeswari, M., et al. (2011).[1] Synthesis and stereochemistry of highly crowded N-benzylpiperidones. Journal of Molecular Structure. Link

-

Pfaffenrot, E., & Schollmeyer, D. (2012).[1] 1-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl].... Amanote Research / CSD. Link

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 1-Benzyl-3,5-bis-(4-chloro-benzyl-idene)piperidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Reductive amination pathways yielding 1-Benzyl-3,5-dimethylpiperidin-4-ol

Application Note: Reductive Amination Pathways Yielding 1-Benzyl-3,5-dimethylpiperidin-4-ol